N1-Benzoyl Pseudouridine: A Technical Guide for Researchers
N1-Benzoyl Pseudouridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N1-Benzoyl pseudouridine (B1679824), a key synthetic intermediate in the development of RNA therapeutics. The document details its chemical structure, physicochemical properties, a plausible synthesis protocol, and its role as a protecting group in the chemical synthesis of modified oligonucleotides.
Introduction to Pseudouridine and its Derivatives
Pseudouridine (Ψ), an isomer of the nucleoside uridine (B1682114), is the most abundant RNA modification found in all domains of life.[1][2] Unlike uridine, which features a nitrogen-carbon (N1-C1') glycosidic bond, pseudouridine possesses a more flexible carbon-carbon (C5-C1') bond.[1] This structural difference, along with an additional hydrogen bond donor at the N1 position, allows pseudouridine to enhance the stability of RNA structures and improve base stacking.[1][3][4]
The strategic incorporation of modified nucleosides, such as pseudouridine and its N1-methyl derivative (N1-methylpseudouridine), into synthetic mRNA has been a critical advancement in RNA therapeutics. These modifications can reduce the innate immune response to exogenous RNA and increase translation efficiency, as famously demonstrated in the development of mRNA-based COVID-19 vaccines.[1][4] The chemical synthesis of such modified RNA molecules often requires the use of protecting groups to prevent unwanted side reactions. N1-Benzoyl pseudouridine serves as a crucial building block in this process, where the benzoyl group transiently protects the reactive N1 position of the pseudouridine base.
Chemical Structure and Properties
N1-Benzoyl pseudouridine is a derivative of pseudouridine where a benzoyl group is attached to the nitrogen at the N1 position of the uracil (B121893) ring. This modification prevents the N1 imino proton from participating in reactions during the automated chemical synthesis of RNA.
Chemical Structure Diagram
The chemical structure of N1-Benzoyl pseudouridine is depicted below. The core pseudouridine consists of a uracil base linked to a ribose sugar via a C-C bond. The benzoyl group (a benzene (B151609) ring attached to a carbonyl group) is covalently bonded to the N1 atom of the uracil ring.
Physicochemical Data
Quantitative properties for pseudouridine and the calculated values for its N1-Benzoyl derivative are summarized below.
| Property | Pseudouridine (Ψ) | N1-Benzoyl pseudouridine | Data Source |
| Chemical Formula | C₉H₁₂N₂O₆ | C₁₆H₁₆N₂O₇ | [1][5] / Calculated |
| Molar Mass | 244.20 g/mol | 348.31 g/mol | [1] / Calculated |
| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-benzoyl-pyrimidine-2,4-dione | [5] / Adapted |
| SMILES | C1=C(C(=O)NC(=O)N1)[C@H]2--INVALID-LINK--CO)O)O | C1=CC=C(C=C1)C(=O)N2C=C(C(=O)NC2=O)[C@H]3--INVALID-LINK--CO)O)O | [5] / Constructed |
Experimental Protocols
Plausible Synthesis of N1-Benzoyl Pseudouridine
This protocol is adapted from the established method for the selective N-benzoylation of 2',3'-O-isopropylidene uridine.[6] This procedure would first require the protection of the ribose hydroxyl groups to ensure selective benzoylation at the N1 position.
Objective: To synthesize N1-Benzoyl-2',3'-O-isopropylidene-5'-O-DMT-pseudouridine as a precursor for phosphoramidite (B1245037) synthesis.
Materials:
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2',3'-O-Isopropylidene-5'-O-DMT-pseudouridine
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Pyridine (B92270) (anhydrous)
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Benzoyl chloride (BzCl)
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Ethyl acetate (B1210297) (EtOAc)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolution: Dissolve the protected pseudouridine starting material in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Acylation: Cool the solution in an ice bath (0 °C). Add benzoyl chloride dropwise to the stirred solution. The amount of benzoyl chloride should be in slight molar excess (e.g., 1.2 equivalents).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, evaporate the pyridine under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: Purify the crude N1-Benzoyl-2',3'-O-isopropylidene-5'-O-DMT-pseudouridine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Chemical Synthesis of Modified RNA
The primary function of N1-Benzoyl pseudouridine is to serve as a protected monomer for the solid-phase synthesis of custom RNA oligonucleotides. The benzoyl group is classified as an acyl-type protecting group, which is stable to the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection step.[7]
The workflow below illustrates the role of N1-benzoylation within the broader context of preparing a pseudouridine phosphoramidite building block for RNA synthesis.
This protection strategy is essential for preventing the N1-H group of pseudouridine from interfering with the phosphoramidite chemistry used during chain elongation in automated RNA synthesizers. After the synthesis is complete, a treatment with a basic solution, typically aqueous ammonia (B1221849) or methylamine, cleaves the benzoyl group along with other protecting groups to yield the final, functional RNA molecule.[7]
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijeab.com [ijeab.com]
- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine | C9H12N2O6 | CID 15047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
